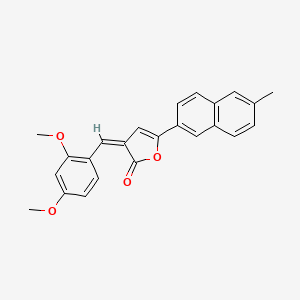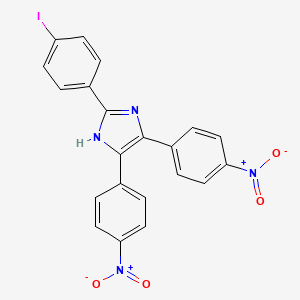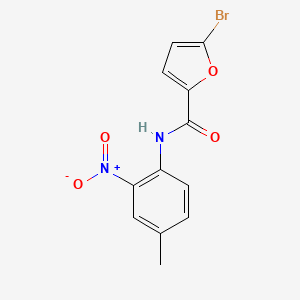
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research due to its unique properties. DMNQ is an electron acceptor that can transfer electrons from other molecules, making it a useful tool for studying biological processes that involve electron transfer.
Mécanisme D'action
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone acts as an electron acceptor, accepting electrons from other molecules and transferring them to oxygen to form ROS. This process can lead to the activation of signaling pathways that regulate cell growth, differentiation, and death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. These effects include the induction of oxidative stress, the activation of cell signaling pathways, and the modulation of mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone in lab experiments is its ability to induce oxidative stress in cells, which can be useful for studying the effects of oxidative stress on cellular processes. However, this compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone. One area of interest is the development of new drugs that target the electron transfer pathways that this compound affects. Additionally, researchers may investigate the use of this compound in the treatment of diseases that involve oxidative stress, such as cancer and neurodegenerative disorders. Finally, new methods for synthesizing this compound and related compounds may be developed to improve their utility in scientific research.
Méthodes De Synthèse
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone can be synthesized through a multi-step process that involves the condensation of 2,4-dimethoxybenzaldehyde and 6-methyl-2-naphthol, followed by oxidation and cyclization to form the final product.
Applications De Recherche Scientifique
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been used extensively in scientific research to study a variety of biological processes, including oxidative stress, mitochondrial function, and cell signaling pathways. This compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS) in cells, which can lead to cell death and damage to cellular components such as DNA and proteins.
Propriétés
IUPAC Name |
(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-15-4-5-17-11-19(7-6-16(17)10-15)23-13-20(24(25)28-23)12-18-8-9-21(26-2)14-22(18)27-3/h4-14H,1-3H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVHHHCIGZRADD-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=C(C=C(C=C4)OC)OC)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=C(C=C(C=C4)OC)OC)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5015319.png)

![N-{4-[(4-hydroxy-3,5-diisopropylphenyl)amino]phenyl}acetamide](/img/structure/B5015341.png)
![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5015342.png)

![methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5015364.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5015383.png)
![6-[4-(allyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5015392.png)

![isopropyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5015399.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5015401.png)
![1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid](/img/structure/B5015405.png)
![N-{4-[(ethylamino)sulfonyl]-2-fluorophenyl}benzamide](/img/structure/B5015412.png)